Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Vue d'ensemble

Description

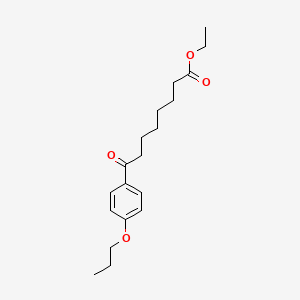

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a synthetic compound with the molecular formula C19H28O4 It is characterized by its unique structure, which includes an ester group, a ketone group, and an aromatic ether

Méthodes De Préparation

The synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate typically involves the reaction of 4-n-propoxybenzaldehyde with ethyl 8-oxooctanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Applications De Recherche Scientifique

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate involves its interaction with specific molecular targets. The ketone and ester groups in the compound can participate in various biochemical pathways, influencing cellular functions. The aromatic ether group may also play a role in its biological activity by interacting with specific receptors or enzymes .

Comparaison Avec Des Composés Similaires

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate can be compared with similar compounds such as:

Ethyl 8-oxo-8-(4-methoxyphenyl)octanoate: This compound has a methoxy group instead of a propoxy group, which may affect its reactivity and biological activity.

Ethyl 8-oxo-8-(4-ethoxyphenyl)octanoate: The ethoxy group in this compound may lead to different chemical and biological properties compared to the propoxy group.

Ethyl 8-oxo-8-(4-butoxyphenyl)octanoate: The butoxy group may result in variations in solubility and reactivity.

Activité Biologique

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, also known as 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 292.37 g/mol

- CAS Number : 898791-82-7

- IUPAC Name : 8-Oxo-8-(4-propoxyphenyl)octanoic acid

The compound features an oxo group and a propoxyphenyl moiety, contributing to its unique chemical reactivity and biological interactions.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, which play a significant role in chronic inflammation and related diseases . This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In cellular models, it has shown efficacy in inhibiting the proliferation of cancer cells. Specifically, studies have reported that it induces apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer cells . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro antioxidant assay | Demonstrated significant free radical scavenging activity with an IC50 value of 25 µM. |

| Study 2 | Cytokine inhibition assay | Reduced IL-6 and TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study 3 | Cancer cell proliferation assay | Inhibited proliferation of MCF-7 breast cancer cells by 60% at a concentration of 50 µM. |

These studies underscore the compound's multifaceted biological activities, suggesting its potential utility in therapeutic applications.

Propriétés

IUPAC Name |

ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-3-15-23-17-13-11-16(12-14-17)18(20)9-7-5-6-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQXIFLBIJULEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645787 | |

| Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-67-0 | |

| Record name | Ethyl η-oxo-4-propoxybenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.